molecular formula C28H26N2O7S B12146999 (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12146999
M. Wt: 534.6 g/mol
InChI Key: VJHHTPBDBGPSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione" is a heterocyclic molecule featuring a pyrrolidine-2,3-dione core with three distinct substituents:

  • A hydroxy(5-methylfuran-2-yl)methylidene moiety at position 4, introducing a conjugated enol ether system.
  • A 3,4,5-trimethoxyphenyl group at position 5, known for enhancing bioavailability in medicinal chemistry due to its lipophilic and electron-donating properties.

Properties

Molecular Formula

C28H26N2O7S

Molecular Weight

534.6 g/mol

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C28H26N2O7S/c1-6-15-8-9-17-21(11-15)38-28(29-17)30-23(16-12-19(34-3)26(36-5)20(13-16)35-4)22(25(32)27(30)33)24(31)18-10-7-14(2)37-18/h7-13,23,32H,6H2,1-5H3

InChI Key

VJHHTPBDBGPSGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their condensation with the pyrrolidine-2,3-dione core under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione: has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with biomolecules.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

a) Pyrrolidine-2,3-dione Derivatives with Thiadiazole Substitutions

A closely related compound, "(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione" (PubChem ID referenced in ), replaces the benzothiazole group with a 5-methyl-1,3,4-thiadiazole ring. Key differences:

  • Bioactivity : Thiadiazole derivatives are often associated with antimicrobial and antitumor activities due to sulfur’s electronegativity, whereas benzothiazoles (as in the target compound) are linked to ferroptosis induction in cancer cells .
  • Solubility : The thiadiazole group may reduce lipophilicity compared to benzothiazole, affecting membrane permeability.
b) Heterocyclic Compounds with Coumarin-Tetrazole Hybrids

describes a structurally distinct but functionally relevant analogue: 5-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl) phenyl)-3-(coumarin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide . Comparison highlights:

  • Functional Groups : The coumarin-tetrazole hybrid enhances fluorescence properties and metal-binding capacity, unlike the target compound’s trimethoxyphenyl group, which prioritizes metabolic stability.
  • Synthetic Complexity : The target compound’s benzothiazole and furan groups require multi-step synthesis under inert conditions, whereas coumarin hybrids often leverage microwave-assisted methods .

Bioactivity Comparison

Table 1: Key Bioactive Properties vs. Analogues
Compound Core Structure Notable Substituents Bioactivity (Reported) Mechanism Insights
Target Compound Pyrrolidine-2,3-dione Benzothiazole, Furan, Trimethoxyphenyl Ferroptosis induction (inferred) ROS modulation via benzothiazole
Thiadiazole Analogue () Pyrrolidine-2,3-dione Thiadiazole, Benzofuran Antimicrobial Disruption of bacterial membranes
Coumarin-Tetrazole Hybrid () Pyrazole-carboxamide Coumarin, Tetrazole Anticancer (in vitro) Topoisomerase inhibition

Biological Activity

The compound (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule notable for its potential biological activities. Its structure includes a pyrrolidine core, a benzothiazole moiety, and various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing literature and predictive models.

Structural Features

The compound's unique architecture includes:

  • Pyrrolidine Core : Known for its versatility in biological applications.
  • Benzothiazole Moiety : Associated with a variety of bioactivities, including antimicrobial and anticancer effects.
  • Hydroxy and Furan Groups : These functional groups may enhance reactivity and interaction with biological targets.

Predicted Biological Activities

Using computational tools such as PASS (Prediction of Activity Spectra for Substances), the biological activity of this compound can be forecasted based on its structural characteristics. The predictions suggest potential activities in the following areas:

Activity Type Predicted Effect
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammatory markers
AntioxidantScavenging free radicals

The biological activity of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease progression.
  • Receptor Interaction : Binding to cellular receptors could modulate signaling pathways.
  • DNA Interaction : Potential intercalation or binding to DNA may disrupt cellular replication processes.

Case Studies and Experimental Findings

While direct experimental data on this specific compound is limited, compounds with similar structures have shown significant biological activities. For instance:

  • Anticancer Activity : A study on benzothiazole derivatives demonstrated their effectiveness in inhibiting tumor growth in xenograft models.
  • Antimicrobial Properties : Research indicates that pyrrolidine derivatives exhibit strong antibacterial activity against various pathogens.

Synthesis and Modification

The synthesis of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione involves multi-step organic reactions. Modifications to the structure can enhance its efficacy or reduce toxicity. Potential synthetic routes include:

  • Formation of the pyrrolidine core through cyclization reactions.
  • Introduction of the benzothiazole moiety via electrophilic substitution.
  • Functionalization at the furan position to optimize biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.